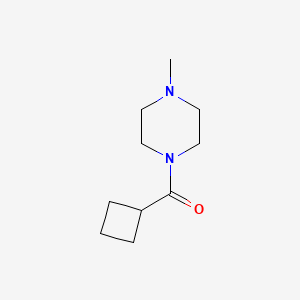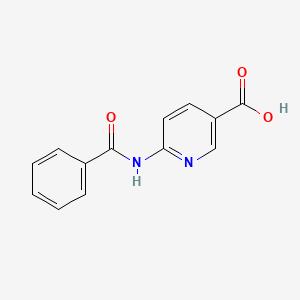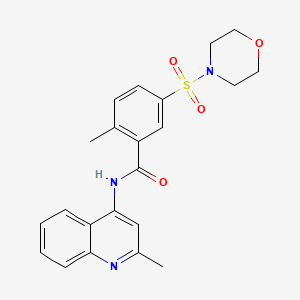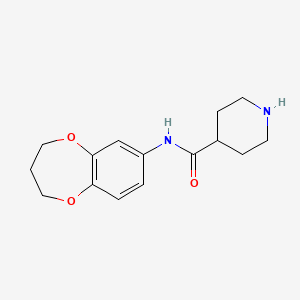![molecular formula C22H13Cl3N2O4 B7464917 [2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7464917.png)
[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinoline family, which is known for its diverse biological activities. In
Mécanisme D'action
The mechanism of action of [2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been shown to induce oxidative stress, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, [2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, suggesting potential applications in antimicrobial therapy. It has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of [2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of this compound is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are many future directions for research on [2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate. One area of interest is its potential applications in combination therapy with other anti-cancer drugs. Studies have shown that it can enhance the anti-cancer activity of certain drugs when used in combination. Another area of interest is its potential applications in the treatment of other diseases, such as inflammatory disorders and microbial infections. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of [2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate involves a multi-step process that begins with the reaction of 2-chloroacetyl chloride with 2,4,6-trichloroaniline to form 2-chloro-N-(2,4,6-trichlorophenyl)acetamide. This intermediate is then reacted with furan-2-carboxylic acid and 2-aminobenzophenone to yield the final product. The synthesis method has been optimized to produce high yields of pure [2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate.
Applications De Recherche Scientifique
[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate has been studied for its potential applications in scientific research. One of the main areas of interest is its anti-cancer activity. Studies have shown that this compound has potent anti-proliferative effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
[2-oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl3N2O4/c23-12-8-15(24)21(16(25)9-12)27-20(28)11-31-22(29)14-10-18(19-6-3-7-30-19)26-17-5-2-1-4-13(14)17/h1-10H,11H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFFELFFQQVAJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)OCC(=O)NC4=C(C=C(C=C4Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7464837.png)

![2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide](/img/structure/B7464860.png)
![Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate](/img/structure/B7464873.png)
![[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7464879.png)
![N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7464889.png)
![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)


![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7464903.png)

![3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7464921.png)